N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide
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Overview
Description
N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide is an organic compound characterized by its complex structure, which includes a dichlorobenzoyl group, a hydrazino group, and a carbonothioyl group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide typically involves multiple steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 2-(2,4-dichlorobenzoyl)hydrazine: The 2,4-dichlorobenzoyl chloride is then reacted with hydrazine hydrate in an appropriate solvent such as ethanol.
Formation of the carbonothioyl intermediate: The resulting hydrazine derivative is treated with carbon disulfide and a base like potassium hydroxide to form the carbonothioyl intermediate.
Final coupling reaction: The carbonothioyl intermediate is then coupled with pentanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonothioyl group to a thiol or thioether.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or alkoxy derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound could be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme inhibition or as a probe in biochemical assays to understand protein-ligand interactions.
Mechanism of Action
The mechanism by which N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide exerts its effects is likely related to its ability to interact with biological macromolecules. The dichlorobenzoyl group can form strong interactions with protein active sites, while the hydrazino and carbonothioyl groups may participate in hydrogen bonding and other non-covalent interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}butanamide
- N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}hexanamide
- N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}octanamide
Uniqueness
Compared to its analogs, N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide may exhibit unique properties due to the specific length of its pentanamide chain, which can influence its solubility, reactivity, and biological activity. The presence of the dichlorobenzoyl group also imparts distinct electronic and steric characteristics that can affect its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[(2,4-dichlorobenzoyl)amino]carbamothioyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-2-3-4-11(19)16-13(21)18-17-12(20)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,17,20)(H2,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSCOFXJYEQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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